molecular formula C22H32N4O2S B2413095 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide CAS No. 1005298-02-1

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide

Cat. No. B2413095
CAS RN: 1005298-02-1
M. Wt: 416.58
InChI Key: VNHQBNMGJKRXDU-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide, also known as DPA-714, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medical imaging. DPA-714 belongs to a class of compounds known as radioligands, which are used to visualize specific biological targets in vivo.

Scientific Research Applications

Molecular Design and Pharmacological Potential

  • Endothelin Antagonists : Compounds similar to the one mentioned, with modifications on biphenylsulfonamides, have been explored for their role as endothelin-A selective antagonists, showing promise in inhibiting the pressor effect caused by endothelin-1 infusion in animal models, indicating potential applications in cardiovascular research (Murugesan et al., 1998).

  • Biological Screening : Derivatives of N-dimethylphenyl substituted compounds have been synthesized and screened for biological activity, showing moderate to good activities against Gram-negative & Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, highlighting the chemical's relevance in antimicrobial and enzyme inhibition studies (Aziz‐ur‐Rehman et al., 2014).

Chemical Properties and Interactions

  • Conformational Studies : Research on dimethylaminoethanethiol shows the importance of strong N–H+···S and N–H+···S− hydrogen bonding, which is relevant for understanding the conformational behavior of molecules with similar functionalities in different pH regions (Ohno et al., 2003).

  • Sulfonamide Complexes : Studies on H-complexes of dimethylformamide (DMF) with sulfonamides and thioamides have explored the effects of such interactions on intramolecular H-bonding, providing insights into the chemical behavior of sulfonamide-based compounds in pharmaceuticals and materials science (Shainyan et al., 2013).

Synthesis and Chemical Reactions

  • Novel Synthesis Approaches : Research into the synthesis of novel compounds featuring dimethylamino and sulfonamide groups has led to the development of efficient methods and the discovery of new molecules with potential applications in drug development and materials science (Darweesh et al., 2016).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2S/c1-4-29(27,28)23-18-22(19-10-12-20(13-11-19)24(2)3)26-16-14-25(15-17-26)21-8-6-5-7-9-21/h5-13,22-23H,4,14-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHQBNMGJKRXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)ethanesulfonamide

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